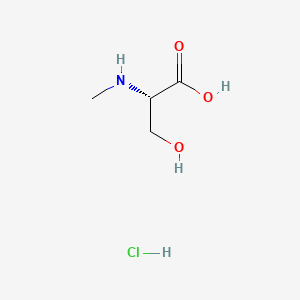
n-Methylserine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-Methylserine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO3 and its molecular weight is 155.578. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
n-Methylserine hydrochloride is a methylated derivative of serine, an amino acid that plays critical roles in various biological processes. This compound has garnered attention for its potential biological activities, including neuroprotective effects, involvement in metabolic pathways, and its implications in various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound (C₄H₉ClN₂O₃) is characterized by the presence of a methyl group attached to the nitrogen atom of the serine structure. This modification may influence its biological activity compared to non-methylated serine.
Neuroprotective Effects
Research has indicated that n-Methylserine may enhance neuroprotective mechanisms. For instance, studies suggest that it can elevate D-serine levels, which is crucial for NMDA receptor activation in the central nervous system (CNS). Elevated D-serine levels have been associated with improved cognitive functions and potential therapeutic effects in neurodegenerative disorders like Alzheimer's disease .
Metabolic Pathways
n-Methylserine plays a role in one-carbon metabolism, which is vital for DNA synthesis and repair. It acts as a substrate for various enzymes involved in methylation processes, impacting cellular functions and gene expression . The compound's ability to influence these pathways highlights its significance in maintaining cellular health and function.
Study on Neuroprotection
In a recent study involving animal models, n-Methylserine was administered to assess its impact on cognitive impairment related to NMDA receptor dysfunction. Results showed that treatment with n-Methylserine significantly improved memory performance and reduced hyperactivity in mice, suggesting its potential as a therapeutic agent for cognitive disorders .
Cancer Research
Another area of interest is the compound's potential anticancer properties. Preliminary investigations have indicated that n-Methylserine may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in human lung cancer cells (A549) at specific concentrations . Further research is needed to elucidate the mechanisms behind these effects.
Data Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Neuroprotection | Elevates D-serine levels; improves cognition | |
| Metabolic Role | Involved in one-carbon metabolism | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
The biological activity of this compound can be attributed to several mechanisms:
- NMDA Receptor Modulation : By increasing D-serine levels, n-Methylserine enhances NMDA receptor activity, crucial for synaptic plasticity and memory formation.
- Methylation Processes : As a methyl donor, it participates in biochemical pathways that regulate gene expression and cellular metabolism.
- Cellular Signaling : It may influence various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer potential.
Eigenschaften
IUPAC Name |
(2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTMGTWVKIIMRC-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CO)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













